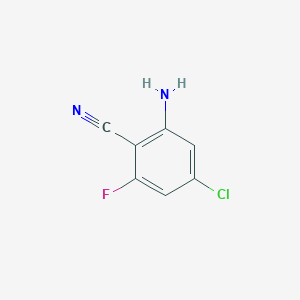
(1-Chlorobutan-2-YL)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chlorobutan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 1-chlorobutan-2-yl group, making it a unique derivative of cyclohexane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-YL)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexane with 1-chlorobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reaction. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chlorobutan-2-YL)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Elimination: Potassium tert-butoxide in tert-butanol under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of butan-2-ylcyclohexane derivatives.
Elimination: Formation of but-1-ene or but-2-ene.
Oxidation: Formation of cyclohexanone or cyclohexanol.
Wissenschaftliche Forschungsanwendungen
(1-Chlorobutan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Chlorobutan-2-YL)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the 1-chlorobutan-2-yl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
1-Chlorobutane: A linear alkyl halide with a chlorine substituent.
Cyclohexyl chloride: A cyclohexane ring with a chlorine substituent.
Uniqueness
(1-Chlorobutan-2-YL)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-chlorobutan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions compared to cyclohexane or 1-chlorobutane alone. The compound’s structure also allows for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
1-chlorobutan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
UAPRJXCRSFZGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCl)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13190934.png)
![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)

![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)






![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)
![1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine](/img/structure/B13191009.png)
